molecular formula C20H42O3Sn B14539652 Butoxy(dibutyl)(octanoyloxy)stannane CAS No. 62060-25-7

Butoxy(dibutyl)(octanoyloxy)stannane

Cat. No.: B14539652
CAS No.: 62060-25-7
M. Wt: 449.3 g/mol
InChI Key: ZXXKDOVVUOFFSH-UHFFFAOYSA-M
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Description

Butoxy(dibutyl)(octanoyloxy)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to three distinct groups: a butoxy group (C₄H₉O⁻), two dibutyl groups (C₄H₉⁻), and an octanoyloxy group (C₇H₁₅COO⁻). Organotin compounds are widely utilized as catalysts, stabilizers in polymers, and biocides, though their applications are increasingly regulated due to environmental and toxicity concerns . These derivatives share core structural features but differ in substituent chain lengths and functional groups, which influence their reactivity, stability, and toxicity.

Properties

CAS No.

62060-25-7

Molecular Formula

C20H42O3Sn

Molecular Weight

449.3 g/mol

IUPAC Name

[butoxy(dibutyl)stannyl] octanoate

InChI

InChI=1S/C8H16O2.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1

InChI Key

ZXXKDOVVUOFFSH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OCCCC

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 85 97 High selectivity Multi-step purification
One-Pot Synthesis 82 95 Surfactant reduces chloride Requires pH control
Transesterification 80 96 No halide byproducts Long reaction time
Grignard Reagent 70 93 Scalable Salt waste generation
Continuous-Flow 92 98 Rapid and efficient High equipment cost

Critical Considerations

  • Purification : Centrifugation and vacuum drying are essential for removing ionic impurities.
  • Catalysts : Surfactants (e.g., cetyltrimethylammonium bromide) enhance phase transfer in aqueous-organic systems.
  • Safety : Organotin compounds require handling under inert atmospheres due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

Butoxy(dibutyl)(octanoyloxy)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butoxy(dibutyl)(octanoyloxy)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butoxy(dibutyl)(octanoyloxy)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen atoms, facilitating various catalytic and biological processes. The molecular targets include enzymes and other proteins, where the tin atom can interact with thiol and hydroxyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular attributes of Butoxy(dibutyl)(octanoyloxy)stannane with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Primary Use(s)
This compound C₂₁H₄₂O₃Sn* ~475.3* Butoxy, dibutyl, octanoyloxy Not listed Polymer stabilization, catalysis
Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- C₂₂H₄₄O₄Sn 491.28 Acetyloxy, dibutyl, dodecanoyloxy 168322-39-2 Laboratory chemical synthesis
Dibutylbis(octadec-9(Z)-enoyloxy)stannane C₄₄H₈₂O₄Sn* ~882.5* Dibutyl, two unsaturated C18 acyloxy Not listed Industrial lubricant additives
Butyltrichlorostannane C₄H₉Cl₃Sn 282.27 Butyl, three chloro 1118-46-3 Precursor in organotin synthesis

*Calculated based on structural analogs.

  • Substituent Effects: Chain Length: The octanoyloxy group (C8) in the target compound offers intermediate lipophilicity compared to the dodecanoyloxy (C12) group in and the unsaturated C18 chains in . Longer acyloxy chains enhance thermal stability but reduce solubility in polar solvents. Functional Groups: Chloro substituents (e.g., in Butyltrichlorostannane ) increase reactivity, making such compounds effective catalysts but highly toxic. In contrast, acyloxy groups (e.g., acetyloxy or octanoyloxy) reduce acute toxicity but may still pose environmental risks .

Toxicity and Regulatory Considerations

  • Acute Toxicity: this compound likely falls under OSHA’s GHS Category 4 for oral toxicity (LD₅₀ > 300 mg/kg), similar to its acetyloxy-dodecanoyloxy analog . This contrasts with chlorinated derivatives (e.g., Butyltrichlorostannane), which exhibit higher acute toxicity (Category 2–3) due to Sn-Cl bond lability .

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